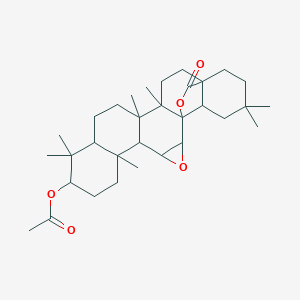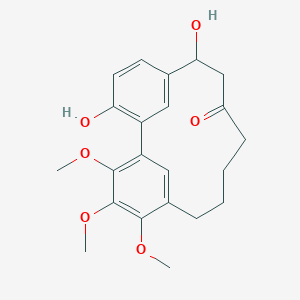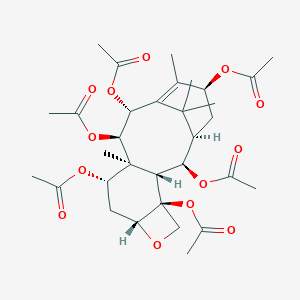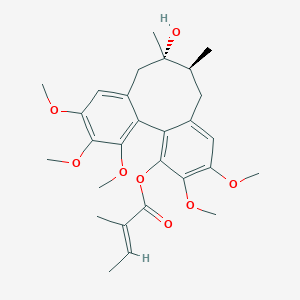
タキソキノン
説明
Taxoquinone is a diterpenoid compound isolated from the plant Metasequoia glyptostroboides. It has garnered significant attention due to its diverse pharmacological properties, including anticancer, antiviral, and antifungal activities .
科学的研究の応用
生化学分析
Biochemical Properties
Taxoquinone plays a role in biochemical reactions, particularly as an antioxidant . It interacts with various biomolecules, including enzymes and proteins, to exert its effects . The nature of these interactions is largely based on its redox properties, which allow it to act as an electron carrier .
Cellular Effects
Taxoquinone has been found to have significant effects on various types of cells and cellular processes. For instance, it has shown anticancer effects by inhibiting the 20S human proteasome . It also displayed significant antiviral effects against the H1N1 influenza virus in a cytopathic reduction assay on MDCK cell line . Furthermore, it has been found to have a detrimental effect on the morphology of Candida species .
Molecular Mechanism
The molecular mechanism of action of Taxoquinone is complex and multifaceted. It can modulate reactive oxygen species levels in tumor cells, arrest the cell cycle in the G2/M phase, and affect molecular targets including p53 and STAT3 . It can also trigger the mitochondrial apoptosis pathway . By adjusting AMPK, Taxoquinone can regulate cellular metabolism and energy hemostasis .
Temporal Effects in Laboratory Settings
The effects of Taxoquinone change over time in laboratory settings. It has been found to display its anticancer effect in terms of its ability to inhibit 20S human proteasome . Moreover, Taxoquinone (500 µg/mL) displayed significant antiviral effect against H1N1 influenza virus in cytopathic reduction assay on MDCK cell line .
Dosage Effects in Animal Models
The effects of Taxoquinone vary with different dosages in animal models
準備方法
Synthetic Routes and Reaction Conditions: Taxoquinone can be synthesized through the oxidation of ferruginol with benzoyl peroxide. This reaction yields 12-benzoyloxy-11-hydroxyabieta-8,11,13-triene, which is subsequently converted into taxoquinone .
Industrial Production Methods: While specific industrial production methods for taxoquinone are not extensively documented, the synthesis typically involves the use of plant-derived precursors and standard organic synthesis techniques .
Types of Reactions:
Oxidation: Taxoquinone undergoes oxidation reactions, which are crucial for its synthesis.
Reduction: It can be reduced under specific conditions to yield various derivatives.
Substitution: Taxoquinone can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Benzoyl peroxide is commonly used in the oxidation of ferruginol to produce taxoquinone.
Reducing Agents: Various reducing agents can be employed to modify taxoquinone’s structure.
Solvents: Organic solvents like dichloromethane and ethanol are often used in these reactions.
Major Products Formed:
Oxidation Products: 12-benzoyloxy-11-hydroxyabieta-8,11,13-triene.
Reduction Products: Various reduced derivatives of taxoquinone.
作用機序
Taxoquinone exerts its effects through various molecular mechanisms:
Anticancer Activity: It inhibits the 20S proteasome, leading to the accumulation of ubiquitinated proteins and inducing apoptosis in cancer cells.
Antiviral Activity: Taxoquinone inhibits the replication of the influenza A (H1N1) virus by interfering with viral protein synthesis.
Antifungal Activity: It disrupts the cell membrane integrity of Candida species, leading to cell death.
類似化合物との比較
Taxoquinone is structurally related to other diterpenoids, such as:
- Neocryptotanshinone II
- Neocryptotanshinone
- Royleanone
- Horminone
- 16-Acetoxy-7-O-acetylhorminone
- Lophanthoidin E
- Lophanthoidin F
- Lophanthoidin B
Uniqueness: Taxoquinone stands out due to its broad spectrum of biological activities, including its potent anticancer, antiviral, and antifungal properties. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound in scientific research and industrial applications .
特性
IUPAC Name |
1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10-12,21-22H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZYPYJGZYLHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2O)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944381 | |
| Record name | 7,12-Dihydroxyabieta-8,12-diene-11,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21764-41-0, 21887-01-4 | |
| Record name | TAXOQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HORMINON | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,12-Dihydroxyabieta-8,12-diene-11,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)






